4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline
Description
Contextual Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis
Aniline derivatives are crucial precursors in the synthesis of a vast range of organic compounds. Their utility spans the production of dyes, polymers, and pharmaceuticals. The ability to introduce various substituents onto the aniline ring allows chemists to fine-tune the electronic and steric properties of the resulting molecules, thereby controlling their reactivity and function. In advanced organic synthesis, substituted anilines are often employed in cross-coupling reactions, condensation reactions, and the formation of heterocyclic systems, which are prevalent in biologically active compounds.
Chemical Relevance of Aryloxy and Trifluoromethyl Substituted Aromatic Systems
The subject of this article, 4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline, possesses two key substituents that significantly influence its chemical character: an aryloxy group and a trifluoromethyl group.
The aryloxy group (in this case, 4-ethylphenoxy) is an ether linkage to another aromatic ring. This moiety can impact the molecule's conformational flexibility and solubility. The presence of a diaryl ether linkage is a common structural motif in many pharmaceuticals and agrochemicals. Synthetically, these are often formed through nucleophilic aromatic substitution or copper-catalyzed Ullmann condensation reactions. chemeurope.comorganic-chemistry.org
The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group with unique properties. Its high electronegativity can significantly alter the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. Furthermore, the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, making it a highly desirable feature in drug design. google.com The synthesis of trifluoromethylated anilines often involves specialized reagents and reaction conditions. google.comnih.gov
Overview of Research Trajectories for Complex Aromatic Amines
Current research into complex aromatic amines is driven by the need for novel compounds with specific functionalities. Key areas of investigation include the development of more efficient and selective synthetic methodologies, the exploration of new catalytic systems for their synthesis, and the evaluation of their potential applications in materials science and as therapeutic agents. The synthesis of polysubstituted aromatic amines with precise regiochemistry remains a significant challenge, and the development of methods to achieve this is an active area of research.
Due to the limited publicly available research data specifically for this compound, a detailed presentation of its synthesis and properties is not possible at this time. The information presented here is based on the general principles of substituted aniline chemistry.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylphenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-2-10-3-6-12(7-4-10)20-14-8-5-11(19)9-13(14)15(16,17)18/h3-9H,2,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZFHTFJZBULTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Ethylphenoxy 3 Trifluoromethyl Aniline
Established Synthetic Routes and Strategies
The construction of 4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline is primarily achieved through a convergent synthesis that logically assembles the key fragments. The most common pathway involves creating the diaryl ether bond and then forming the aniline (B41778). Alternative strategies, such as late-stage amination, are also viable.
The formation of the diaryl ether bond in the target molecule is commonly accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is particularly well-suited for this synthesis because the benzene (B151609) ring intended to be the electrophile is activated by the presence of a strong electron-withdrawing trifluoromethyl group. wikipedia.org This group, especially when positioned ortho or para to a suitable leaving group, significantly enhances the ring's susceptibility to nucleophilic attack.
In a typical SNAr approach to a precursor of the target molecule, a substituted nitrobenzene, such as 4-chloro-2-nitrobenzotrifluoride or 4-fluoro-2-nitrobenzotrifluoride, serves as the electrophilic partner. The nucleophile is the anion of 4-ethylphenol (B45693) (4-ethylphenoxide), which is generated in situ using a base.
The reaction proceeds via the addition of the 4-ethylphenoxide to the carbon atom bearing the leaving group, forming a temporary, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitro and trifluoromethyl groups. Subsequent elimination of the halide leaving group re-establishes aromaticity and yields the diaryl ether product, 1-(4-Ethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene.

| Electrophile | Nucleophile | Base | Solvent | Typical Temp. (°C) |
| 4-Fluoro-2-nitrobenzotrifluoride | 4-Ethylphenol | K2CO3 | DMF | 80-120 |
| 4-Chloro-2-nitrobenzotrifluoride | 4-Ethylphenol | NaOH | DMSO | 100-150 |
| 4-Fluoro-2-nitrobenzotrifluoride | 4-Ethylphenol | Cs2CO3 | Acetonitrile | 80-100 |
This is an interactive data table based on typical conditions for SNAr reactions in related syntheses.
Once the diaryl ether linkage is established, the subsequent step is the reduction of the nitro group on the precursor, 1-(4-Ethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene, to the desired aniline functionality. This transformation is a fundamental process in organic synthesis, and several reliable methods are available.
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. This process involves treating the nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst. The reaction is typically carried out in a solvent under controlled pressure and temperature.
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. For instance, the reduction of 4-nitrobenzotrifluoride to 4-trifluoromethylaniline has been successfully achieved using Raney nickel in methanol under hydrogen pressure. google.com This method is often preferred in industrial settings due to its high atom economy and the ease of separation of the catalyst by filtration.
| Catalyst | Solvent | H2 Pressure (bar) | Temperature (°C) | Typical Yield (%) |
| 10% Pd/C | Ethanol | 1-5 | 25-50 | >95 |
| PtO2 | Acetic Acid | 1-3 | 25 | >95 |
| Raney Ni | Methanol | 10-50 | 20-80 | >90 google.com |
This is an interactive data table summarizing common conditions for catalytic hydrogenation of nitroarenes.
Alternatively, the nitro group can be reduced using stoichiometric metals in an acidic medium. These methods are classic in organic chemistry and remain useful, particularly when catalytic hydrogenation equipment is unavailable. Common reagents include tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl).
The reaction mechanism involves the transfer of electrons from the metal to the nitro group, which is protonated by the acid. A series of electron and proton transfers ultimately leads to the formation of the aniline. While effective, these methods generate stoichiometric amounts of metal salt waste, which requires appropriate disposal. The Béchamp reduction, using iron and a mineral acid, is a widely used example of this protocol.
| Metal Reagent | Acid | Solvent | Typical Temp. (°C) |
| Fe | HCl | Ethanol/Water | 70-100 |
| SnCl2·2H2O | HCl | Ethanol | 50-70 |
| Zn | Acetic Acid | Ethanol | 50-80 |
This is an interactive data table comparing common metal-mediated reduction protocols.
An alternative strategy for constructing the C-N bond is through palladium-catalyzed cross-coupling, commonly known as the Buchwald-Hartwig amination. researchgate.netmit.edu This modern synthetic method allows for the formation of anilines from aryl halides or triflates. In this approach, the diaryl ether backbone would be synthesized first, bearing a leaving group (e.g., Br, I, OTf) at the position where the amino group is desired.
For the synthesis of this compound, this would involve coupling a precursor like 4-bromo-1-(4-ethylphenoxy)-2-(trifluoromethyl)benzene with an ammonia surrogate or a protected amine, such as benzophenone imine, followed by hydrolysis. The success of this reaction heavily relies on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. uwindsor.ca The electron-withdrawing nature of the trifluoromethyl group can make the C-N bond-forming reductive elimination step challenging, requiring carefully selected, electron-rich, and bulky ligands to facilitate the catalytic cycle. nih.gov
| Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |
| Pd2(dba)3 | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 100-120 |
| BrettPhos Precatalyst | (None needed) | LHMDS | THF | 60-100 |
This is an interactive data table of representative conditions for Buchwald-Hartwig amination.
Direct trifluoromethylation of an existing aromatic ring is also a viable, though often more complex, strategy. Modern methods for direct C-H trifluoromethylation exist, but achieving the required regioselectivity on a complex substrate can be challenging. researchgate.net More established methods often involve the transformation of other functional groups. For instance, a carboxylic acid can be converted to a trifluoromethyl group via its corresponding acyl chloride and treatment with reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), although these methods often require harsh conditions. Another approach is the Sandmeyer-type reaction of an appropriately positioned aniline, converting it to an iodide, which can then undergo trifluoromethylation with reagents like trifluoromethylcopper ("Togni's reagent").
Conversion of Nitroaromatic Precursors to the Aniline Moiety
Novel Synthetic Approaches and Methodological Advancements
The pursuit of innovative synthetic strategies is driven by the need for more efficient, cost-effective, and environmentally benign chemical manufacturing processes. For a molecule like this compound, which contains key structural motifs used in pharmaceuticals and materials science, advancements in synthesis are of considerable interest. These include the adoption of green chemistry principles to minimize environmental impact, the use of continuous flow technology for improved safety and scalability, and the integration of automated platforms for rapid optimization. Furthermore, the exploration of stereoselective methods opens pathways to novel chiral derivatives with potentially unique properties.
Green chemistry is a foundational approach to chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances. firp-ula.orgresearchgate.net Its principles are increasingly being integrated into the synthesis of complex molecules in the pharmaceutical and chemical industries. ejcmpr.com The application of these principles to the synthesis of this compound would involve a critical evaluation of solvents, reagents, and reaction conditions to enhance sustainability.
A hypothetical synthesis of the target compound could involve the formation of the diaryl ether bond followed by the reduction of a nitro group. A traditional approach might use polar aprotic solvents like N,N-dimethylformamide (DMF), which have significant toxicity concerns. rsc.org A greener alternative would be the use of more benign solvents such as propylene carbonate or supercritical fluids like CO2. researchgate.netrsc.org Furthermore, minimizing derivatization steps and utilizing catalytic rather than stoichiometric reagents are core tenets of green chemistry that would be central to an improved synthesis. firp-ula.org
Detailed Research Findings: Research in green chemistry emphasizes the importance of metrics like Atom Economy and E-Factor (Environmental Factor) to quantify the efficiency and waste generation of a chemical process. An ideal synthesis maximizes the incorporation of starting material atoms into the final product and minimizes waste. For the diaryl ether formation step, a traditional Ullmann condensation often requires stoichiometric amounts of copper and high temperatures. A greener approach might employ a catalytic system (e.g., palladium or copper nanoparticles) that operates under milder conditions and can be recycled and reused. Similarly, the reduction of a nitro precursor to the final aniline product can be achieved using catalytic transfer hydrogenation with recyclable catalysts and safer hydrogen donors, avoiding the need for high-pressure hydrogen gas. unibo.it
| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) |
| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Propylene Carbonate, 2-MeTHF, Ethanol |
| Catalyst | Stoichiometric Copper (Ullmann coupling) | Catalytic Pd or Cu nanoparticles (recyclable) |
| Reducing Agent | Iron/HCl (Bechamp reduction) | Catalytic Transfer Hydrogenation (e.g., Pd/C with formate salts) |
| Energy Input | High temperatures for coupling and reduction | Milder reaction conditions, potential for microwave or flow heating |
| Waste Profile | High E-Factor, metal-containing waste streams, toxic solvents | Lower E-Factor, reduced solvent and metal waste |
This table provides a hypothetical comparison based on established green chemistry principles for analogous chemical transformations.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety due to small reaction volumes, superior heat and mass transfer, improved reproducibility, and straightforward scalability. nih.gov For the synthesis of this compound, flow chemistry could be applied to individual steps or integrated into a "telescoped" multi-step sequence, minimizing manual handling and intermediate purification. durham.ac.uk
Many of the reactions potentially involved in the synthesis, such as nitration or reactions using hazardous reagents, are significantly safer to conduct in a microreactor. The high surface-area-to-volume ratio allows for precise temperature control, mitigating the risk of thermal runaways.
Detailed Research Findings: Continuous flow processes enable the efficient optimization of reaction parameters such as temperature, pressure, and residence time. For instance, in a potential diaryl ether synthesis step, a packed-bed reactor containing an immobilized catalyst could be used. This setup not only facilitates the reaction but also simplifies product purification, as the catalyst is retained within the reactor. The product stream can then be directly channeled into a subsequent reactor for the next synthetic step, such as a nitro group reduction, without intermediate isolation. durham.ac.uk In-line analytical techniques, such as IR or NMR spectroscopy, can be integrated into the flow path to monitor reaction conversion in real-time, allowing for rapid optimization and quality control.
| Parameter | Application in Flow Synthesis of a Key Intermediate | Rationale and Benefits |
| Reaction | Catalytic C-O cross-coupling to form the diaryl ether | Enables use of immobilized catalyst for easy separation. |
| Reactor Type | Packed-Bed Microreactor with immobilized catalyst | High efficiency, catalyst reusability, simplified purification. |
| Residence Time | 5 - 20 minutes (optimized) | Precise control over reaction time leads to higher selectivity and reduced byproducts. |
| Temperature | 80 - 150 °C (optimized) | Superior heat transfer allows for safe operation at temperatures above the solvent's boiling point. |
| In-line Analysis | FT-IR Spectroscopy | Real-time monitoring of starting material consumption and product formation. durham.ac.uk |
This table illustrates a hypothetical application of flow chemistry for a key synthetic step, with parameters based on literature examples for similar reactions.
Automated synthesis platforms combine robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. sigmaaldrich.comscripps.edu These systems enable high-throughput experimentation, allowing for the rapid screening of a wide array of reaction conditions, catalysts, and substrates. synplechem.com Integrating such a platform for the synthesis of this compound would accelerate the discovery of optimal reaction conditions, leading to improved yields and purity while reducing development time. dtic.mil
An automated platform can execute a predefined Design of Experiments (DoE), systematically varying parameters like temperature, concentration, and catalyst-to-ligand ratio. The robotic system dispenses precise amounts of reagents into an array of reactors, and integrated analytical tools (e.g., LC-MS) automatically analyze the outcome of each experiment. scripps.edu
Detailed Research Findings: The data-rich output from automated platforms can be analyzed using specialized software to visualize complex relationships between variables and identify optimal process windows. scripps.edu For the synthesis of the diaryl ether core of the target molecule, an automated platform could screen a library of palladium or copper catalysts and ligands to identify the most effective combination for coupling 4-ethylphenol with a suitable 3-trifluoromethylaniline precursor. This approach eliminates the tedious and error-prone process of manual optimization and provides a comprehensive dataset for robust process development.
| Variable | Range / Type | Number of Variations | Purpose |
| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂, CuI | 3 | Identify the most active metal source. |
| Ligand | Xantphos, SPhos, Buchwald Ligand Library | 10 | Screen for the ligand that provides the highest yield and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 3 | Determine the optimal base for the C-O coupling reaction. |
| Temperature | 80 °C, 100 °C, 120 °C | 3 | Optimize the reaction temperature for rate and stability. |
| Solvent | Toluene, Dioxane, t-Amyl alcohol | 3 | Evaluate the effect of the solvent on reaction performance. |
This table outlines a hypothetical Design of Experiments (DoE) for optimizing a diaryl ether synthesis on an automated platform.
While this compound itself is achiral, it can serve as a valuable building block for the synthesis of more complex, chiral molecules. The introduction of stereocenters is critically important in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The trifluoromethyl group, in particular, is a common feature in pharmaceuticals, and methods for the enantioselective synthesis of chiral α-trifluoromethyl amines are highly sought after. nih.gov
Detailed Research Findings: Strategies for accessing enantioenriched amines often involve the asymmetric reduction of ketimines or the addition of nucleophiles to imines. nih.gov For example, a derivative of the target aniline could be used to form a trifluoromethyl-substituted imine, which could then be subjected to catalytic asymmetric hydrogenation using a chiral metal complex (e.g., rhodium or iridium-based) to yield a chiral amine with high enantioselectivity. Another powerful approach is biocatalysis, where engineered enzymes are used to catalyze reactions with high stereocontrol under mild, environmentally friendly conditions. nih.gov Research has demonstrated that engineered variants of cytochrome P450 or other metalloproteins can catalyze carbene N-H insertion reactions to produce chiral α-trifluoromethyl amines with excellent yield and enantiomeric excess. nih.gov
| Catalyst / Method | Substrate Type | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) | Reference Analogy |
| Chiral Perhydro-1,3-benzoxazine Ligand with Me₂Zn | Isatin-derived ketimine | Moderate to excellent e.e. | uva.es |
| Engineered Cytochrome c Variant | Aniline + Diazo Reagent | Up to 95:5 e.r. | nih.gov |
| Pd(II) Catalyst with PyOX Ligand | N,O-acetal of trifluoroacetaldehyde | Up to 99% e.e. | nih.gov |
| Organocatalytic Strecker Reaction | Trifluoromethyl-imine | High e.e. | nih.gov |
This table summarizes various enantioselective methods applicable to the synthesis of chiral amines containing a trifluoromethyl group, based on findings from the literature.
Catalyst Development for the Synthesis of this compound
Catalyst development is central to advancing the synthesis of this compound. The key transformations in its synthesis—namely the formation of the diaryl ether bond and the reduction of a nitro group to an aniline—are highly dependent on catalytic efficiency. Modern catalyst research focuses on improving activity, selectivity, and stability while also exploring the use of more sustainable and cost-effective metals.
The formation of the diaryl ether linkage is typically achieved via a metal-catalyzed C-O cross-coupling reaction. The two most prominent methods are the Ullmann condensation, which traditionally uses copper catalysts, and the Buchwald-Hartwig amination, which employs palladium catalysts. While palladium systems often exhibit broader substrate scope and operate under milder conditions, their high cost and potential for product contamination are drawbacks. Consequently, there is significant research into developing highly active copper-based catalyst systems with sophisticated ligands that can rival the performance of palladium.
For the reduction of the precursor, 5-nitro-2-(4-ethylphenoxy)-1-(trifluoromethyl)benzene, to the target aniline, catalytic hydrogenation is the preferred industrial method. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation. However, research continues to focus on developing catalysts based on more abundant and less expensive metals like nickel, cobalt, or iron. Furthermore, novel catalyst supports, such as polymers or functionalized silica (B1680970), are being developed to improve catalyst stability, prevent metal leaching, and facilitate recycling, aligning with the principles of green chemistry. mdpi.com
| Reaction | Catalyst System | Ligand | Base | Conditions | Advantages / Disadvantages |
| Diaryl Ether Synthesis | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene, 100 °C | Adv: High activity, broad scope. Disadv: High cost, potential Pd contamination. |
| Diaryl Ether Synthesis | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF, 140 °C | Adv: Low cost. Disadv: Harsher conditions, narrower scope. |
| Diaryl Ether Synthesis | NiCl₂(dppp) | dppp | NaOtBu | Dioxane, 110 °C | Adv: Cheaper than Pd. Disadv: Air-sensitive, can have lower functional group tolerance. |
| Nitro Group Reduction | Pd/C (5 mol%) | - | - | H₂ (1 atm), Methanol, RT | Adv: High efficiency, clean reaction. Disadv: Flammable H₂ gas, cost of Pd. |
| Nitro Group Reduction | Raney Nickel | - | - | H₂ (50 psi), Ethanol, 50 °C | Adv: Low cost. Disadv: Pyrophoric, requires high pressure. |
This table presents a comparison of various catalyst systems for the key bond-forming reactions relevant to the synthesis of this compound, based on established chemical literature.
Reaction Mechanisms and Chemical Reactivity of 4 4 Ethylphenoxy 3 Trifluoromethyl Aniline
Mechanistic Elucidation of Formation Reactions
The synthesis of 4-(4-ethylphenoxy)-3-(trifluoromethyl)aniline typically involves a multi-step process, culminating in the formation of the diaryl ether bond and the reduction of a nitro group to the characteristic aniline (B41778) amine group. The mechanisms of these key transformations are critical to understanding the compound's synthesis.
The formation of the diaryl ether linkage in the molecular backbone is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is viable due to the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) and, typically, a nitro (-NO2) group on one of the aromatic rings.
A plausible synthetic route involves the reaction of 4-ethylphenoxide (the nucleophile) with an activated aryl halide, such as 4-chloro-1-nitro-2-(trifluoromethyl)benzene. The mechanism proceeds via an addition-elimination sequence. youtube.com
Nucleophilic Attack: The 4-ethylphenoxide anion attacks the carbon atom bearing the leaving group (e.g., chlorine). This attack is regioselective, targeting the position activated by the ortho- and para-directing electron-withdrawing groups.
Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group and is stabilized by the inductive effect of the trifluoromethyl group. This delocalization stabilizes the intermediate, lowering the activation energy for its formation. youtube.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., chloride ion), yielding the diaryl ether product, 1-ethyl-4-(4-nitro-2-(trifluoromethyl)phenoxy)benzene.
Electron-withdrawing groups in the ortho and para positions are essential as they activate the ring toward nucleophilic attack. youtube.com Alternative methods for diaryl ether synthesis include copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions, which can be effective under milder conditions and with a broader substrate scope. rsc.orgorganic-chemistry.org The Ullmann reaction, for instance, involves the reaction of an alkali metal phenoxide with an aryl halide in the presence of a copper catalyst. scielo.org.mx
| Reaction Type | Key Features | Typical Reactants |
| SNAr | Requires strong electron-withdrawing groups (e.g., -NO2, -CF3) ortho/para to the leaving group. Proceeds via a Meisenheimer complex. | 4-Ethylphenoxide and 4-chloro-1-nitro-2-(trifluoromethyl)benzene |
| Ullmann Condensation | Copper-catalyzed reaction. Often requires high temperatures. | 4-Ethylphenol (B45693) and an aryl halide with a copper salt (e.g., CuBr). scielo.org.mx |
| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling. Generally occurs under milder conditions with a wider functional group tolerance. organic-chemistry.org | 4-Ethylphenol and an aryl halide with a palladium catalyst and a suitable ligand. organic-chemistry.org |
The final step in synthesizing this compound is the reduction of the nitro group of the diaryl ether intermediate to an amine. This is a fundamental transformation in organic synthesis. beilstein-journals.org The reduction of aromatic nitro compounds can proceed through various pathways depending on the reagents and conditions. wikipedia.org
Direct Pathway (Hydride Transfer): This involves three successive two-electron reductions. The nitro group (-NO2) is first reduced to a nitroso group (-NO). The nitroso intermediate is highly reactive and is rapidly reduced further to a hydroxylamino group (-NHOH). The final two-electron reduction converts the hydroxylamine (B1172632) to the amine (-NH2). nih.gov
Radical Pathway: This involves a series of single-electron transfers. The nitro group accepts an electron to form a nitro anion radical. Subsequent steps produce the nitroso, hydronitroxide radical, and hydroxylamino intermediates before the final amine is formed. nih.gov
Commonly, the reduction is achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas. wikipedia.org Alternatively, metal-based reductions in acidic media, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl2) in hydrochloric acid (HCl), are widely used. wikipedia.org These methods are generally efficient, though chemoselectivity can be a concern if other reducible functional groups are present. The choice of reducing agent can sometimes allow for the isolation of intermediates; for instance, aryl hydroxylamines can be obtained using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.orgmdpi.com
| Reduction Method | Reagents | Intermediates |
| Catalytic Hydrogenation | H2 gas with Pd/C, PtO2, or Raney Ni | Nitroso (-NO), Hydroxylamine (-NHOH) |
| Metal/Acid Reduction | Fe, Sn, or Zn in acidic medium (e.g., HCl) | Nitroso (-NO), Hydroxylamine (-NHOH) |
| Transfer Hydrogenation | Hydrazine (N2H4) with a catalyst (e.g., Raney Ni) | Nitroso (-NO), Hydroxylamine (-NHOH) mdpi.com |
Specific kinetic and thermodynamic data for the formation of this compound are not extensively documented in the public domain. However, general principles can be applied to the key bond-forming steps.
The C-O bond formation via the SNAr mechanism is typically the rate-determining step in that part of the synthesis. The rate is highly dependent on the nature of the leaving group, the solvent, and the electronic properties of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups like -NO2 and -CF3 significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy.
The reduction of the nitro group to form the C-N bond of the aniline is a thermodynamically favorable, exothermic process. Kinetic studies on related aniline formation reactions show that the process often follows pseudo-first or pseudo-second-order kinetics, depending on the specific conditions and reactants. nih.govkau.edu.sa For instance, studies on the oxidative coupling of aniline have determined thermodynamic parameters, finding the processes to be non-spontaneous and endothermic in that specific context, which is distinct from the reductive formation pathway. researchgate.net The rate of nitro group reduction is influenced by factors such as catalyst activity, temperature, pressure (in catalytic hydrogenation), and the concentration of the reducing agent. kau.edu.sa
Intrinsic Reactivity Profile of the Aniline Moiety
The reactivity of the this compound molecule is dominated by the aniline functional group, modulated by the electronic effects of the trifluoromethyl and ethylphenoxy substituents.
The aniline ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the amino (-NH2) group. wikipedia.org The directing effects of the substituents determine the position of attack for an incoming electrophile.
Amino Group (-NH2): This is a powerful activating group and is strongly ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). wikipedia.org
Trifluoromethyl Group (-CF3): This is a strongly deactivating group due to its powerful electron-withdrawing inductive effect (-I effect). It acts as a meta-director. youtube.com
4-Ethylphenoxy Group (-O-Ar): The ether oxygen donates electron density to the aniline ring via a +R effect, making it an activating group and an ortho, para-director. However, its influence is on the aniline ring to which it is attached.
Position 2 (ortho to -NH2): Activated by the -NH2 group. Sterically hindered by the adjacent -CF3 group.
Position 3 (meta to -NH2): Occupied by the -CF3 group.
Position 4 (para to -NH2): Occupied by the -O-(4-ethylphenyl) group.
Position 5 (meta to -NH2): Activated by the -NH2 group (para to the -CF3 group's directing influence) and activated by the phenoxy group (ortho to its point of attachment).
Position 6 (ortho to -NH2): Strongly activated by the -NH2 group.
Given the powerful activating and directing effect of the amino group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. Since the para position is blocked, substitution will favor the available ortho positions. Between positions 2 and 6, position 6 is sterically less hindered. Therefore, electrophilic attack is most likely to occur at position 6 .
| Substituent | Position on Aniline Ring | Electronic Effect | Directing Influence |
| -NH2 | 1 | Activating (+R, -I) | ortho, para |
| -CF3 | 3 | Deactivating (-I) | meta |
| -O-(4-ethylphenyl) | 4 | Activating (+R, -I) | ortho, para |
The basicity of an aniline is a measure of the availability of the nitrogen atom's lone pair of electrons to donate to a proton. doubtnut.com Compared to aliphatic amines, aniline is a much weaker base because the lone pair is delocalized into the aromatic π-system, making it less available. chemistrysteps.com The substituents on the ring further modify this basicity.
Electron-Withdrawing Groups (EWGs): Decrease basicity by pulling electron density away from the nitrogen atom, further destabilizing the conjugate acid. doubtnut.comchemistrysteps.com The -CF3 group at the meta position exerts a strong electron-withdrawing inductive effect, significantly reducing the electron density on the nitrogen and thus markedly decreasing the basicity of the amine.
Electron-Donating Groups (EDGs): Generally increase basicity by pushing electron density into the ring, making the lone pair more available. chemistrysteps.comquora.com The 4-ethylphenoxy group, located para to the amino group, has a net electron-donating effect through resonance (+R) from the ether oxygen. This effect would tend to increase the basicity, partially counteracting the effect of the -CF3 group.
The following table provides pKa values for the conjugate acids of aniline and related substituted compounds to illustrate these electronic effects. A lower pKa value corresponds to a weaker base.
| Compound | pKa of Conjugate Acid | Key Substituent Effect |
| Aniline | 4.63 | Reference |
| 4-Ethylaniline | 5.01 | EDG (alkyl) increases basicity |
| 4-Methoxyaniline | 5.34 | EDG (alkoxy) increases basicity |
| 3-(Trifluoromethyl)aniline (B124266) | 3.51 | Strong EWG decreases basicity |
| 4-(Trifluoromethyl)aniline | 2.76 | Strong EWG decreases basicity |
Based on these trends, the pKa of the conjugate acid of this compound is predicted to be lower than that of aniline, likely in the range of 3.0-4.0, due to the dominant electron-withdrawing effect of the -CF3 group, which is only partially offset by the donating phenoxy group. This reduced basicity also implies that the amino group is less nucleophilic compared to unsubstituted aniline.
Influence of the Trifluoromethyl Group on Reaction Profiles
The trifluoromethyl (CF3) group is a unique substituent that significantly alters the electronic and steric properties of the aniline ring, thereby profoundly impacting the molecule's reactivity.
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. mdpi.com This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I effect), pulling electron density away from the aromatic ring. This deactivation of the aromatic ring makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted aniline.
While the amino group is a strong activating group and directs electrophiles to the ortho and para positions, the CF3 group at the meta-position to the amine further influences the regioselectivity of such reactions. The strong electron-withdrawing nature of the CF3 group deactivates the positions ortho and para to it. Therefore, in electrophilic aromatic substitution reactions on this compound, the directing effect of the powerful amino group is expected to dominate, favoring substitution at the positions ortho to the amino group (positions 2 and 6). However, the deactivating effect of the trifluoromethyl group will likely make the reaction less facile than in an aniline derivative without such a substituent.
The trifluoromethyl group is bulkier than a hydrogen atom and can exert significant steric hindrance. In this compound, the CF3 group is positioned adjacent to the phenoxy group and ortho to one of the potential sites for electrophilic attack (the 2-position). This steric bulk can hinder the approach of reagents to the 2-position, potentially favoring substitution at the less sterically encumbered 6-position.
Derivatization and Functionalization Reactions of this compound
The presence of a reactive primary amino group and two aromatic rings allows for a variety of derivatization and functionalization reactions, making this compound a valuable intermediate in the synthesis of more complex molecules, notably in the pharmaceutical industry.
The primary amino group of this compound is a key site for a range of chemical transformations.
Acylation: The amino group readily undergoes acylation with various acylating agents. A prominent example is its reaction with isocyanates to form urea (B33335) derivatives. This reaction is a crucial step in the synthesis of the multi-kinase inhibitor drug Sorafenib and its analogs. nih.govresearchgate.netresearchgate.net In these syntheses, this compound would be the analogous starting material to 4-chloro-3-(trifluoromethyl)aniline.
| Reactant | Reagent | Product Type | Significance |
|---|---|---|---|
| This compound | Aryl isocyanate | N,N'-diaryl urea | Core reaction for the synthesis of kinase inhibitors like Sorafenib. nih.govresearchgate.netresearchgate.net |
| This compound | Acyl chloride or anhydride | N-aryl amide | Common derivatization to modify electronic and physical properties. |
Alkylation and Arylation: The nitrogen atom of the amino group can also be alkylated or arylated. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, more controlled methods can be employed. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the arylation of the amino group. wikipedia.orglibretexts.org Although specific examples with this compound are not prevalent in the provided search results, the general applicability of these reactions to anilines suggests their feasibility. The Ullmann condensation is another classic method for the formation of C-N bonds, though it often requires harsher reaction conditions. wikipedia.org
| Reaction Type | Typical Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halide | Base | Secondary or tertiary amine |
| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate | Palladium catalyst, phosphine (B1218219) ligand, base | Diaryl amine |
| N-Arylation (Ullmann Condensation) | Aryl halide | Copper catalyst, high temperature | Diaryl amine |
Both aromatic rings of this compound are susceptible to electrophilic substitution, with the reactivity and regioselectivity governed by the existing substituents.
The aniline ring is highly activated by the amino group, which directs incoming electrophiles primarily to the ortho and para positions. As the para position is occupied by the phenoxy group, electrophilic attack is expected at the positions ortho to the amino group. The trifluoromethyl group at the 3-position will sterically hinder attack at the 2-position to some extent and electronically deactivate the entire ring.
The phenoxy ring is activated by the ethyl group, which is an ortho, para-director. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho and para to the ethyl group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic rings.
Nitration: Introduction of a nitro group (-NO2), which can be subsequently reduced to an amino group, allowing for further functionalization. soton.ac.uk Direct nitration of anilines can be complex due to the oxidation of the amino group under the harsh acidic conditions. youtube.com Protection of the amino group, for instance by acylation, is often employed to achieve selective nitration.
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
The trifluoromethyl group is generally considered to be chemically robust and resistant to many chemical transformations due to the strength of the C-F bonds. mdpi.com However, under specific and often harsh conditions, it can be transformed.
One notable reaction is the hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH) group. This transformation typically requires strong acidic conditions, such as fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. rsc.org The diaryl ether linkage in this compound is generally stable to acidic conditions, suggesting that selective hydrolysis of the CF3 group could potentially be achieved. libretexts.org
Reduction of the trifluoromethyl group is another possible transformation, although it is challenging. Depending on the reagents and conditions, it could potentially be reduced to a difluoromethyl (-CHF2) or a methyl (-CH3) group.
It is important to note that the high stability of the trifluoromethyl group is often a desirable feature in medicinal chemistry, as it can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. mdpi.com
Advanced Spectroscopic and Crystallographic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR would provide definitive evidence for its chemical structure and offer insights into its conformational dynamics.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons. The protons on the aniline (B41778) ring will appear as a complex multiplet system due to trifluoromethyl substitution. The ethylphenoxy group protons will present as two distinct sets of doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, along with a quartet and a triplet for the ethyl group's methylene (B1212753) and methyl protons, respectively. The amine (-NH₂) protons would likely appear as a broad singlet.
In the ¹³C NMR spectrum, distinct resonances for each carbon atom are anticipated. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The presence of the electron-withdrawing CF₃ group and the electron-donating phenoxy and amino groups will significantly influence the chemical shifts of the aromatic carbons. rsc.org
¹⁹F NMR spectroscopy would show a singlet for the -CF₃ group, providing unambiguous confirmation of its presence.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aniline-H | 6.8 - 7.5 | m |
| Phenoxy-H (ortho to O) | 6.9 - 7.1 | d |
| Phenoxy-H (ortho to Ethyl) | 7.1 - 7.3 | d |
| -NH₂ | 3.5 - 4.5 | br s |
| -CH₂- | ~2.6 | q |
| -CH₃ | ~1.2 | t |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-NH₂ | 140 - 150 |
| C-O (Aniline ring) | 145 - 155 |
| C-CF₃ | 120 - 130 (q) |
| C-CF₃ (CF₃ group) | 120 - 125 (q) |
| Aromatic C-H | 115 - 135 |
| C-O (Phenoxy ring) | 150 - 160 |
| C-Ethyl | 135 - 145 |
| -CH₂- | ~28 |
| -CH₃ | ~15 |
Note: These are estimated values. The symbol 'q' denotes a quartet.
The molecule possesses several rotatable bonds, primarily the C-N bond of the aniline, the C-O bonds of the ether linkage, and the C-C bond of the ethyl group. The barrier to rotation around the C-N bond in anilines is influenced by the electronic nature of the substituents on the ring. researchgate.netresearchgate.neteurekaselect.com The presence of the electron-withdrawing trifluoromethyl group is expected to increase the rotational barrier compared to unsubstituted aniline due to its influence on the delocalization of the nitrogen lone pair into the aromatic ring. researchgate.net
Similarly, the conformation of the diaryl ether linkage is a key structural feature. In related trifluoromethoxybenzenes, the -OCF₃ group often adopts a conformation orthogonal to the plane of the phenyl ring. nih.govd-nb.infonih.gov While this is not a direct analogue, it suggests that steric and electronic interactions involving the trifluoromethyl group will significantly influence the preferred dihedral angles around the C-O-C bonds. Variable-temperature NMR studies would be necessary to experimentally determine these rotational energy barriers.
In solution, this compound can engage in intermolecular hydrogen bonding through its -NH₂ group, acting as a hydrogen bond donor. The oxygen atom of the ether linkage and the fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors. nih.govresearchgate.net Studies on related fluorinated anilines have shown that fluorine can participate in both inter- and intramolecular hydrogen bonding. nih.gov The chemical shift of the -NH₂ protons would be sensitive to solvent and concentration, which can be monitored by NMR to probe these interactions.
Vibrational Spectroscopy (FT-IR, Raman) Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular bonding.
The FT-IR and Raman spectra of this compound would be dominated by vibrations characteristic of its constituent functional groups.
-NH₂ Group: The primary amine will exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. nih.gov An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.
-CF₃ Group: The trifluoromethyl group has strong, characteristic absorption bands. The C-F stretching vibrations typically appear in the 1100-1350 cm⁻¹ region and are usually very intense in the IR spectrum. researchgate.net
Aromatic Rings: C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.
Ether Linkage: The characteristic C-O-C asymmetric stretching vibration of the diaryl ether is expected in the 1200-1270 cm⁻¹ region.
Ethyl Group: C-H stretching vibrations for the alkyl group will be found just below 3000 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| N-H | Scissoring (Bend) | 1600 - 1650 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Alkyl C-H | Stretch | 2850 - 2970 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O-C | Asymmetric Stretch | 1200 - 1270 |
FT-IR spectroscopy is particularly sensitive to hydrogen bonding. The formation of intermolecular N-H···O or N-H···F hydrogen bonds would cause the N-H stretching frequencies to shift to lower wavenumbers (a red shift) and the bands to become broader and more intense. nih.gov In solid-state spectra, multiple absorption bands for the amino group can arise from the formation of distinct inter- or intramolecular hydrogen bonds within the crystal lattice. nih.gov Comparing the spectra in non-polar solvents at various concentrations can help distinguish between intermolecular and intramolecular interactions. In some fluorinated anilines, intramolecular N-H···F interactions have been observed, leading to additional, distinct N-H bands in the FT-IR spectra. nih.govresearchgate.net
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. When coupled with fragmentation analysis, it offers deep insights into the molecule's structural backbone.
The elemental composition of this compound, C₁₅H₁₄F₃NO, allows for the calculation of its theoretical exact mass. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with high precision, typically to within a few parts per million (ppm). This level of accuracy is crucial for unambiguously confirming the molecular formula of the compound. The expected monoisotopic mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally determined value.
| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₅H₁₄F₃NO | [M]⁺· | 281.10275 |
| [M+H]⁺ | 282.11057 |
This interactive table allows for sorting and filtering of mass spectrometry data.
Electron Impact (EI) ionization or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) of this compound would be expected to produce a characteristic fragmentation pattern. While direct experimental data is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behaviors of anilines, diphenyl ethers, and trifluoromethyl-substituted aromatic compounds. libretexts.orgchemguide.co.ukruc.dkgbiosciences.com
The molecular ion (m/z 281) would likely undergo initial cleavages at the weakest bonds. Key fragmentation processes are expected to include:
Cleavage of the ether bond: The C-O ether linkage is a common site for fragmentation. This can occur on either side of the oxygen atom, leading to two primary fragmentation routes.
Loss of the ethylphenoxy radical ([C₈H₉O]•) to yield a fragment corresponding to the 3-(trifluoromethyl)aniline (B124266) ion (m/z 160).
Loss of the 3-(trifluoromethyl)anilino radical ([C₇H₅F₃N]•) to form the 4-ethylphenol (B45693) ion (m/z 121).
Benzylic cleavage: Loss of a methyl radical (•CH₃) from the ethyl group of the molecular ion would produce a stabilized benzylic carbocation at m/z 266.
Loss of trifluoromethyl group: Fragmentation involving the C-C bond between the aromatic ring and the CF₃ group can lead to the loss of a •CF₃ radical, resulting in a fragment at m/z 212.
Fragments from the aniline moiety: Further fragmentation of the aniline portion could involve the loss of HCN, typical for aniline derivatives. researchgate.net
| Proposed Fragment Ion (Structure) | m/z (Nominal) | Proposed Origin |
|---|---|---|
| [C₁₅H₁₄F₃NO]⁺· (Molecular Ion) | 281 | Parent Molecule |
| [M - CH₃]⁺ | 266 | Loss of methyl radical from ethyl group |
| [M - CF₃]⁺ | 212 | Loss of trifluoromethyl radical |
| [3-(trifluoromethyl)aniline]⁺· | 160 | Ether bond cleavage |
| [4-ethylphenol]⁺· | 121 | Ether bond cleavage |
| [C₆H₅]⁺ | 77 | Fragmentation of the phenyl ring |
This interactive table outlines the expected fragmentation patterns.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.govresearchgate.net Although the specific crystal structure of this compound has not been reported, valuable insights into its likely solid-state conformation, crystal packing, and intermolecular interactions can be inferred from crystallographic studies of analogous molecules, such as substituted trifluoromethyl anilines and diphenyl ethers. researchgate.netresearchgate.netresearchgate.net
The molecular geometry of this compound is defined by the spatial relationship between its two aromatic rings and the substituents. The central C-O-C ether linkage is not linear, and the two phenyl rings are expected to adopt a non-coplanar, "skewed" conformation. researchgate.net This is due to a balance between the conjugative effects that would favor planarity and steric hindrance between the rings. The dihedral angles (τ₁: C-C-O-C and τ₂: C-O-C-C) describe the twist of the phenyl rings relative to the ether plane. In related diphenyl ether structures, these angles can vary significantly depending on the nature and position of substituents. researchgate.net
The trifluoromethyl group and the amino group on the aniline ring will influence the local geometry. The C-N bond length and the pyramidalization at the nitrogen atom are typical for anilines. The C-CF₃ bond length is expected to be consistent with other trifluoromethyl-substituted aromatic compounds. researchgate.net
| Parameter | Expected Value Range | Reference Moiety |
|---|---|---|
| C-O-C bond angle | 118-124° | Diphenyl ether |
| C(aryl)-O bond length | 1.36-1.42 Å | Diphenyl ether |
| C(aryl)-N bond length | 1.38-1.42 Å | Aniline |
| C(aryl)-CF₃ bond length | 1.49-1.55 Å | Trifluoromethylbenzene researchgate.net |
| Phenyl Ring Dihedral Angles | Variable (non-coplanar) | Diphenyl ether researchgate.net |
This interactive table presents typical bond lengths and angles for related chemical structures.
The functional groups present in this compound—the amine (-NH₂), the trifluoromethyl (-CF₃), the ether (-O-), and the aromatic rings—are all capable of participating in a variety of non-covalent interactions that stabilize the crystal lattice. researchgate.netresearchgate.net
Hydrogen Bonding: The primary amine group is a classic hydrogen bond donor. It can form N-H···N hydrogen bonds with the nitrogen of an adjacent molecule, a common motif in aniline crystals. researchgate.net Furthermore, the electronegative fluorine atoms of the -CF₃ group and the ether oxygen can act as hydrogen bond acceptors, leading to the formation of N-H···F and N-H···O interactions. researchgate.netnih.gov These interactions are crucial in directing the crystal packing.
π–π Stacking: The presence of two aromatic rings facilitates face-to-face or offset π–π stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds.
Halogen Bonding: While not a traditional halogen bond, interactions involving the electropositive crown of the fluorine atoms and a nucleophilic region of a neighboring molecule can occur. researchgate.net
The combination and relative strengths of these interactions create a complex supramolecular network that defines the final crystal structure. mdpi.comnih.gov
| Interaction Type | Donor | Acceptor | Expected Significance |
|---|---|---|---|
| Hydrogen Bond | N-H | N | High |
| Hydrogen Bond | N-H | F (from CF₃) | Moderate |
| Hydrogen Bond | N-H | O (ether) | Moderate |
| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | F, O, π-system | Low to Moderate |
| π–π Stacking | Aromatic Ring | Aromatic Ring | Moderate to High |
This interactive table summarizes the potential non-covalent interactions.
Lack of Specific Research Data for "this compound" Precludes Article Generation
A thorough investigation into publicly available scientific literature and databases has revealed a significant lack of specific research pertaining to the computational and theoretical chemistry of the compound This compound . The detailed and specific nature of the requested article outline—covering catalytic cycle simulations, discrete intermolecular interactions, the fluorous effect, and molecular dynamics simulations—requires dedicated studies on this exact molecule.
While general principles and studies on related fluorinated anilines and aromatic compounds exist, there is no direct research available that addresses the explicit subsections requested for this compound. For instance, searches for catalytic cycle simulations for its synthesis, specific characterization of its hydrogen bonding (N-H...X, C-H...F, C-H...O), investigation of its aromatic stacking interactions, elucidation of a 'fluorous effect' in its solid and solution states, or molecular dynamics simulations of its conformational flexibility did not yield any specific results.
To generate a scientifically accurate and informative article as per the instructions, it is imperative to rely on published, peer-reviewed data. Extrapolating from related but distinct molecules would lead to inaccuracies and speculation, falling short of the required professional and authoritative tone.
Therefore, due to the absence of specific scientific studies on the requested computational and theoretical aspects of this compound, it is not possible to generate the article while adhering to the strict requirements of accuracy and focus.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations
Solvent Effects on Molecular Conformation and Interactions
The conformation of 4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline is primarily defined by the torsion angles around the ether linkage (C-O-C) and the orientation of the aniline (B41778) amino group. The amino group in aniline is known to be non-planar, exhibiting a certain degree of pyramidalization. The extent of this pyramidalization can be modulated by both the electronic nature of the ring substituents and the surrounding solvent molecules.
In nonpolar solvents, intramolecular forces and steric effects are the dominant factors governing the molecular conformation. The bulky 4-ethylphenoxy and trifluoromethyl groups will likely dictate a specific range of accessible dihedral angles to minimize steric hindrance.
Polar protic solvents, like water or alcohols, introduce the possibility of hydrogen bonding. The amino group of this compound can act as a hydrogen bond donor, while the oxygen of the ether linkage and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. The formation of hydrogen bonds with solvent molecules can stabilize certain conformations over others. For instance, hydrogen bonding to the amino group can influence its degree of pyramidalization and its rotational barrier. researchgate.netacademie-sciences.fr Computational studies on similar substituted anilines have shown that the hydrogen-bond donating ability of the solvent significantly affects their reactivity, which is closely linked to their conformation. researchgate.net
To provide a clearer, albeit hypothetical, illustration of how solvent polarity might influence the conformation, a summary table is presented below. This table is based on general principles of solute-solvent interactions.
Table 1: Postulated Solvent Effects on Key Conformational Features of this compound
| Solvent Type | Dielectric Constant | Potential Interaction Type | Expected Impact on Conformation |
| Nonpolar (e.g., Hexane) | Low | Van der Waals forces | Conformation dominated by intramolecular steric and electronic effects. |
| Polar Aprotic (e.g., DMSO) | High | Dipole-dipole interactions | Stabilization of conformations with a larger molecular dipole moment. |
| Polar Protic (e.g., Ethanol) | High | Hydrogen bonding, dipole-dipole | Specific stabilization of conformations that maximize hydrogen bonding with the solvent at the -NH2 and ether oxygen sites. Possible influence on the C-N bond rotation and -NH2 group pyramidalization. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. mdpi.com For this compound, QSAR and QSPR studies could provide valuable insights into its chemical behavior and synthetic feasibility.
Correlation of Structural Features with Chemical Reactivity
QSAR models often employ molecular descriptors to quantify these structural features. For instance, Hammett constants (σ) are used to describe the electronic effect of substituents on the reactivity of aromatic compounds. nih.gov The -CF3 group has a positive Hammett constant, indicating its electron-withdrawing nature, while the -OAr and -NH2 groups have negative Hammett constants, reflecting their electron-donating character through resonance. A QSAR model for the reactivity of a series of related anilines would likely use such electronic descriptors, along with steric parameters (e.g., Taft steric parameters) and quantum chemical descriptors (e.g., atomic charges, frontier orbital energies), to build a predictive model. acs.orgtandfonline.com
The following table outlines key structural features of this compound and their likely impact on its chemical reactivity, which could be quantified in a QSAR study.
Table 2: Structural Features of this compound and Their Expected Influence on Chemical Reactivity
| Structural Feature | Position | Electronic Effect | Expected Impact on Reactivity |
| Amino group (-NH2) | 1 | Electron-donating (resonance), Activating | Increases nucleophilicity of the aromatic ring, directs electrophilic attack to ortho and para positions. |
| Trifluoromethyl group (-CF3) | 3 | Strongly electron-withdrawing (inductive), Deactivating | Decreases the overall reactivity of the aromatic ring towards electrophiles. youtube.com |
| 4-Ethylphenoxy group | 4 | Electron-donating (resonance), Activating; Bulky | Increases electron density on the aniline ring; may exert steric hindrance in reactions involving adjacent positions. |
Prediction of Synthetic Accessibility and Reaction Yields
The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. nih.gov Computational models can predict a "synthetic accessibility score" (SAscore) based on the analysis of molecular fragments and structural complexity. nih.govresearchgate.net Molecules with complex ring systems, multiple stereocenters, and non-standard functional groups tend to have higher (more difficult to synthesize) SAscores. This compound, while having several functional groups, is composed of relatively common structural motifs (aniline, diphenyl ether, ethylbenzene, trifluoromethylbenzene). This suggests that its SAscore would likely be in the range of moderately accessible.
Various computational tools and machine learning models are available to estimate synthetic accessibility. These tools often break down the molecule into fragments and compare them to databases of known, easily synthesizable compounds. chemrxiv.orggithub.ionih.gov
Table 3: Factors Influencing the Predicted Synthetic Accessibility of this compound
| Factor | Presence in this compound | Likely Contribution to Synthetic Accessibility |
| Common Functional Groups | Yes (aniline, ether, trifluoromethyl) | Favorable (lowers complexity) |
| Aromatic Rings | Yes (two) | Moderate complexity |
| Stereocenters | No | Favorable (lowers complexity) |
| Macrocycles | No | Favorable (lowers complexity) |
| Number of Synthetic Steps | Likely multi-step synthesis | Increases complexity |
Furthermore, machine learning models are increasingly being used to predict the yields of chemical reactions. growkudos.comnih.govibm.comucla.eduresearchgate.net These models are trained on large datasets of known reactions and learn to correlate the structures of reactants, reagents, and catalysts with the reaction outcome. For the synthesis of this compound, which would likely involve steps such as a nucleophilic aromatic substitution (e.g., Ullmann condensation or Buchwald-Hartwig amination) to form the diaryl ether bond, a machine learning model could potentially predict the yield based on the specific aniline and phenol (B47542) precursors used. The accuracy of such predictions depends heavily on the quality and relevance of the training data. github.io
Applications in Advanced Organic Synthesis and Material Science
4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline as a Synthetic Intermediate
As a synthetic intermediate, this compound serves as a foundational component for the construction of more complex chemical entities. Its reactive amine group, coupled with the modifying effects of the trifluoromethyl and ethylphenoxy moieties, allows for its incorporation into a variety of molecular frameworks.
Precursor for the Construction of Complex Organic Molecules
The structural complexity of this compound makes it an attractive starting material for the synthesis of intricate organic molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. While specific examples of its use are not extensively documented in publicly available literature, the general principles of organic synthesis suggest its utility in multi-step synthetic sequences. The aniline (B41778) functionality can be readily transformed into a wide array of other functional groups, or it can participate in coupling reactions to build larger molecular assemblies.
The ethylphenoxy group further adds to the molecule's versatility, potentially influencing solubility and intermolecular interactions of the resulting complex molecules. The strategic placement of these substituents on the aniline ring provides chemists with a tool to fine-tune the properties of the final products.
Building Block in the Synthesis of Nitrogen-Containing Heterocycles
Trifluoromethylated anilines are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.netrsc.orgresearchgate.net The amine group of this compound can readily participate in cyclization reactions to form a variety of heterocyclic rings, such as quinolines, benzimidazoles, and other fused systems.
For instance, in reactions analogous to those of other trifluoromethylated anilines, it can be expected to react with diketones, ketoesters, or other bifunctional reagents to construct these heterocyclic systems. The trifluoromethyl group often plays a crucial role in directing the regioselectivity of these cyclization reactions and can significantly impact the biological activity of the resulting heterocycles. researchgate.net The phenoxy ether linkage provides an additional point of diversity, allowing for the synthesis of a broad library of compounds for screening in drug discovery and materials science applications.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant Type | Potential Heterocyclic Product | Significance |
|---|---|---|
| β-Diketones | Substituted Quinolines | Core of many pharmaceuticals and functional dyes. |
| α-Haloketones | Substituted Indoles | Prevalent in natural products and medicinal chemistry. |
| Isothiocyanates | Benzothiazoles | Important pharmacophores with diverse biological activities. |
Development of New Functional Materials
The unique combination of a fluorinated group, an ether linkage, and an aromatic amine makes this compound a promising candidate for the development of novel functional materials with tailored properties.
Monomer Applications in Polymer Chemistry
Aniline and its derivatives are known to be effective monomers for the synthesis of conducting polymers and high-performance polyimides. The presence of the trifluoromethyl group in this compound can impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics.
While the direct polymerization of this compound has not been specifically detailed in available research, analogous fluorinated anilines have been utilized in the preparation of functional polymers. researchgate.netnih.gov It is conceivable that this compound could be used in oxidative polymerization to form polyaniline-like materials or as a diamine component in the synthesis of polyimides and polyamides. The resulting polymers would be expected to exhibit properties influenced by both the electron-withdrawing trifluoromethyl group and the flexible ethylphenoxy side chain.
Ligand Design for Organometallic Catalysis
The nitrogen atom of the aniline can act as a coordination site for metal ions, making this compound a potential ligand precursor for organometallic complexes. By converting the aniline to a Schiff base or other multidentate ligand, it is possible to create a coordination environment that can be fine-tuned by the electronic and steric effects of the substituents.
The trifluoromethyl group, being strongly electron-withdrawing, can influence the electron density at the metal center, thereby modulating the catalytic activity of the complex. The bulky ethylphenoxy group can create a specific steric environment around the metal, which can be beneficial for controlling the selectivity of catalytic reactions. ucm.esresearchgate.net While specific catalytic applications of complexes derived from this particular aniline are yet to be reported, the principles of ligand design suggest its potential in areas such as cross-coupling reactions, oxidation catalysis, and asymmetric synthesis.
Table 2: Potential Applications in Organometallic Catalysis
| Ligand Type | Metal | Potential Catalytic Application |
|---|---|---|
| Schiff Base | Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Pincer Ligand | Iridium | Dehydrogenation reactions |
| Bidentate N,O-Ligand | Copper | Oxidation of alcohols and phenols |
Advanced Analytical Methodology Development
The development of sensitive and selective analytical methods is crucial for the quality control and trace analysis of complex organic molecules. While specific analytical methods for this compound are not extensively published, standard techniques for the analysis of aromatic amines can be readily adapted.
High-performance liquid chromatography (HPLC), particularly with UV or mass spectrometric (MS) detection, would be a suitable method for the quantification and purity assessment of this compound and its derivatives. Gas chromatography (GC), possibly with derivatization of the amine group, could also be employed, especially when coupled with a mass spectrometer (GC-MS) for structural elucidation and impurity profiling. nih.govtsijournals.com
Furthermore, this compound itself could potentially be used in the development of new analytical methodologies. For example, its unique spectroscopic properties or its ability to form specific complexes could be exploited in the design of new chromogenic or fluorogenic reagents for the detection of certain analytes. The development of such methods would be beneficial for various fields, including environmental monitoring and pharmaceutical analysis. env.go.jppsu.edu
Development of Efficient Separation Techniques for the Compound
The isolation and purification of this compound from reaction mixtures and its separation from potential isomers or impurities are critical steps in its synthesis and application. While specific separation protocols for this exact molecule are not extensively detailed in publicly available literature, efficient separation techniques can be extrapolated from methodologies developed for structurally similar aromatic amines and trifluoromethyl-containing compounds. Chromatographic methods are the cornerstone of purification in this context, offering high resolution and versatility. njit.edu
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary technique for the separation of aniline derivatives. nih.gov For compounds analogous to this compound, RP-HPLC methods often employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase. nih.gov The separation is achieved by partitioning the analyte between the two phases, with elution conditions optimized by adjusting the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov
Gas Chromatography (GC) is another powerful technique, especially suitable for volatile and thermally stable compounds. tsijournals.comresearchgate.net For aniline derivatives, GC methods often utilize capillary columns with various stationary phases to achieve separation based on boiling points and polarity differences. tsijournals.comresearchgate.net A study on the separation of positional isomers of trifluoromethoxy aniline, a related compound, successfully employed a GC system with a flame ionization detector (FID). tsijournals.comresearchgate.net The choice of the column and the temperature program are critical parameters that are optimized to achieve baseline separation of the target compound from its isomers and other impurities. tsijournals.com
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessment. researcher.life For compounds like 4-nitro-3-(trifluoromethyl)-aniline, TLC has been used to separate the compound from materials in biological samples, demonstrating its utility in separating complex mixtures. researcher.lifechemicalbook.com Column chromatography, which operates on the same principles as TLC but on a larger scale, is frequently used for the preparative purification of synthesized anilines. rsc.org The selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is crucial for effective separation. researcher.lifersc.org
The table below summarizes typical chromatographic conditions used for the separation of compounds structurally related to this compound, which could serve as a starting point for developing a specific separation method.
| Technique | Stationary Phase | Mobile Phase/Eluent | Application Example (Related Compound) | Reference |
| RP-HPLC | C18 Column | Acetonitrile: 0.03 M Potassium Dihydrogen Phosphate: Triethylamine (50:50:0.1%, v/v) | Separation of Teriflunomide (B560168) from its impurity, 4-(trifluoromethyl)aniline. nih.gov | nih.gov |
| GC | AT-210 Capillary Column | Helium (Carrier Gas) | Separation of positional isomers of trifluoromethoxy aniline. tsijournals.comresearchgate.net | tsijournals.comresearchgate.net |
| Column Chromatography | Silica Gel | Ethyl acetate/Petroleum ether | Purification of various N-(trifluoromethyl)aniline derivatives. rsc.org | rsc.org |
| TLC | Silica Gel L | Not specified | Separation of 4-nitro-3-(trifluoromethyl)-aniline from biological materials. researcher.lifechemicalbook.com | researcher.lifechemicalbook.com |
Advanced Detection and Quantification Methods in Research Settings
Accurate detection and quantification of this compound are essential for its characterization, purity assessment, and in various research applications. Modern analytical techniques provide the high sensitivity and specificity required for these tasks.
Coupled chromatographic and spectroscopic techniques are the most powerful tools for both detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are at the forefront of these methods. nih.goveurofins.com These techniques separate the compound from a mixture, after which the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragments, allowing for unambiguous identification. nih.gov LC-MS, in particular, was used to confirm the identity of degradation products of teriflunomide, including 4-(trifluoromethyl)aniline. nih.gov For quantitative analysis, these methods can be highly sensitive, often utilizing techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to achieve low detection limits. eurofins.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is another indispensable tool. It provides detailed information about the atomic connectivity and the chemical environment of the atoms within the molecule, which is essential for structural elucidation.
For quantification, HPLC with UV detection is a widely used and robust method. nih.gov The analyte's concentration is determined by measuring its absorbance at a specific wavelength as it elutes from the HPLC column and comparing it to the absorbance of known standards. nih.gov The UV detector in the HPLC system used for analyzing teriflunomide and its impurities was set at 250 nm. nih.gov The development of a validated analytical method ensures accuracy, precision, and linearity over a specific concentration range.
The following table presents detection and quantification limits achieved for analogous compounds, illustrating the sensitivity of modern analytical methods.
| Method | Analyte | Matrix/Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC | Positional Isomers of Trifluoromethoxy Aniline | N/A | < 0.8 µg/mL | < 4 µg/mL | tsijournals.comresearchgate.net |
| TLC, GC-MS, Spectrophotometry | 4-nitro-3-(trifluoromethyl)-aniline | Cadaveric Hepatic Tissue | 0.12 mg in 100 g | Not Reported | researcher.lifechemicalbook.com |
| TLC, GC-MS, Spectrophotometry | 4-nitro-3-(trifluoromethyl)-aniline | Blood | 0.09 mg in 100 g | Not Reported | researcher.lifechemicalbook.com |
| TLC, GC-MS, Spectrophotometry | 4-nitro-3-(trifluoromethyl)-aniline | Plasma | 0.06 mg in 100 µL | Not Reported | researcher.lifechemicalbook.com |
| TLC, GC-MS, Spectrophotometry | 4-nitro-3-(trifluoromethyl)-aniline | Urine | 0.05 mg in 100 µL | Not Reported | researcher.lifechemicalbook.com |
Q & A
Q. Q1. How can the synthesis of 4-(4-Ethylphenoxy)-3-(trifluoromethyl)aniline be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between 4-ethylphenol and 3-(trifluoromethyl)nitrobenzene derivatives, followed by reduction of the nitro group. Key steps include:
- Base Selection : Use potassium carbonate in DMF to facilitate phenoxide formation, enhancing nucleophilicity .
- Reduction Conditions : Catalytic hydrogenation (H₂/Pd-C) or HCl/dioxane treatment (as in ) can reduce nitro to amine. The latter method achieved 82% yield for a structurally similar compound .
- Purification : Recrystallization from ether/hexane mixtures removes unreacted precursors, as demonstrated in .
Crystallographic Data Analysis
Q. Q2. What strategies resolve crystallographic data inconsistencies for this compound?
Advanced Methodological Answer:
- Refinement Tools : Use SHELXL for small-molecule refinement, which handles twinning and high-resolution data effectively. SHELX programs are robust for resolving disorder caused by flexible ethylphenoxy groups .
- Validation Metrics : Cross-check residual density maps and R-factors. For example, highlights SHELXL’s ability to refine structures even with challenging substituents like trifluoromethyl groups.
NMR Spectral Interpretation
Q. Q3. How to address splitting in aromatic regions of ¹H NMR spectra?
Methodological Answer:
- Substituent Effects : The trifluoromethyl group induces deshielding and splitting in adjacent protons. Compare with ’s ¹H NMR data for 3-(trifluoromethyl)aniline, where CF₃ caused distinct splitting patterns.
- Decoupling Experiments : Use ¹H-¹³C HSQC to assign overlapping peaks. For example, the ethylphenoxy group’s ortho-protons may split into doublets due to coupling with CF₃ .
Biological Target Interactions
Q. Q4. How to design experiments to study interactions with tubulin?
Advanced Methodological Answer:
- Competitive Binding Assays : Use fluorescence polarization with FITC-labeled dinitroaniline derivatives (e.g., ’s N-(3-bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline). Monitor displacement by the target compound.
- Molecular Docking : Align the compound’s structure with α-tubulin’s dinitroaniline-binding site (identified in ) using AutoDock Vina.
Regioselectivity in Functionalization
Q. Q5. What methods ensure regioselectivity during electrophilic substitution?
Methodological Answer:
- Directing Groups : The amino group directs electrophiles to para positions, while CF₃ and ethylphenoxy groups meta-direct. For example, ’s triazole derivatives show how electron-withdrawing groups influence regioselectivity.
- Protection/Deprotection : Temporarily protect the amine with tert-butoxycarbonyl (Boc) to alter electronic effects during nitration or halogenation .
Metabolite Identification
Q. Q6. How to predict and synthesize metabolites for toxicity studies?
Advanced Methodological Answer:
- LC-MS/MS Profiling : Use MRM transitions (e.g., ’s Table 4) to detect oxidative metabolites like hydroxylated or N-acetylated derivatives.
- In Vitro Models : Incubate the compound with liver microsomes and NADPH. Monitor phase I metabolites via high-resolution mass spectrometry (HRMS).
Thermal Stability Assessment
Q. Q7. How to evaluate thermal stability under varying conditions?
Methodological Answer:
- DSC/TGA Analysis : Measure decomposition onset temperatures. For comparison, reports a boiling point of 207–208°C for a related fluoro-trifluoromethylaniline.
- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy from TGA data under nitrogen atmosphere.
Comparative Reactivity Analysis
Q. Q8. How does the ethylphenoxy group affect reactivity versus methoxy or chloro analogs?
Advanced Methodological Answer:
- Electronic Effects : The ethyl group donates electrons via resonance, reducing electrophilicity compared to chloro-substituted analogs (). Compare reaction rates in SNAr with 4-chlorophenoxy derivatives.
- Steric Effects : Ethyl’s bulkiness may hinder π-stacking in supramolecular assemblies, as seen in ’s triazole-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
